molecular formula C18H14N4S B11047855 6-[(E)-2-(4-methylphenyl)ethenyl]-3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

6-[(E)-2-(4-methylphenyl)ethenyl]-3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B11047855
M. Wt: 318.4 g/mol
InChI Key: YPQVSLBGQPMGFN-VAWYXSNFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-[(E)-2-(4-METHYLPHENYL)-1-ETHENYL]-3-PHENYL[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE is a heterocyclic compound that combines the structural features of triazole and thiadiazole rings. These types of compounds are known for their diverse pharmacological activities and are of significant interest in medicinal chemistry due to their potential therapeutic applications .

Preparation Methods

The synthesis of 6-[(E)-2-(4-METHYLPHENYL)-1-ETHENYL]-3-PHENYL[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE typically involves the cyclization of appropriate hydrazine derivatives with ortho esters under acidic conditions. This method allows for the annulation of the triazole ring onto the thiadiazole moiety . Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, including the use of catalysts and controlled temperature settings .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Scientific Research Applications

6-[(E)-2-(4-METHYLPHENYL)-1-ETHENYL]-3-PHENYL[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. It can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved may include inhibition of key enzymes in metabolic pathways or modulation of receptor activity to achieve therapeutic effects .

Comparison with Similar Compounds

Similar compounds include other triazolothiadiazine derivatives, such as:

Properties

Molecular Formula

C18H14N4S

Molecular Weight

318.4 g/mol

IUPAC Name

6-[(E)-2-(4-methylphenyl)ethenyl]-3-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C18H14N4S/c1-13-7-9-14(10-8-13)11-12-16-21-22-17(19-20-18(22)23-16)15-5-3-2-4-6-15/h2-12H,1H3/b12-11+

InChI Key

YPQVSLBGQPMGFN-VAWYXSNFSA-N

Isomeric SMILES

CC1=CC=C(C=C1)/C=C/C2=NN3C(=NN=C3S2)C4=CC=CC=C4

Canonical SMILES

CC1=CC=C(C=C1)C=CC2=NN3C(=NN=C3S2)C4=CC=CC=C4

Origin of Product

United States

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